Malonanilide

Description

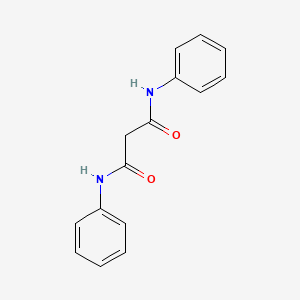

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N'-diphenylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c18-14(16-12-7-3-1-4-8-12)11-15(19)17-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAQOJILQOVUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060729 | |

| Record name | Propanediamide, N,N'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194191 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

621-10-3 | |

| Record name | N1,N3-Diphenylpropanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanediamide, N1,N3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanediamide, N,N'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diphenylmalonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALONANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/704WWD18ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of Malonanilide

Established Synthetic Routes to Malonanilide and its Derivatives

The synthesis of this compound and its substituted analogues has been well-documented through several classical organic reactions. These methods typically involve the condensation of malonic acid esters with aniline (B41778) or its derivatives.

Reaction of Ethyl Malonate with Aniline Derivatives

The reaction between ethyl malonate and aniline is a foundational method for the synthesis of this compound. This reaction can yield both the mono- and di-substituted products, namely ethyl malonanilate and this compound, depending on the reaction conditions and stoichiometry of the reactants.

Heating a mixture of aniline and ethyl malonate leads to the formation of this compound. Current time information in Santa Cruz, CA, US. The reaction proceeds stepwise, with the initial formation of ethyl malonanilate, which can then react with another molecule of aniline to produce this compound. Current time information in Santa Cruz, CA, US. By adjusting the molar ratio of the reactants, the yield of either the mono- or di-substituted product can be favored. For instance, using an excess of ethyl malonate can increase the yield of ethyl malonanilate. Current time information in Santa Cruz, CA, US. The reaction is typically carried out by heating the reactants, and the progress can be monitored by the evolution of ethanol (B145695). Current time information in Santa Cruz, CA, US.

The resulting ethyl malonanilate can be hydrolyzed to malonanilic acid using a dilute solution of sodium carbonate. Current time information in Santa Cruz, CA, US. This provides a straightforward route to this important derivative.

Table 1: Synthesis of this compound and Ethyl Malonanilate

| Reactants | Molar Ratio (Aniline:Ethyl Malonate) | Conditions | Products |

| Aniline, Ethyl Malonate | 1 : 1.5 | Gentle ebullition for 30 minutes | This compound, Ethyl malonanilate |

Preparation of Substituted Malonanilides

The synthesis of substituted malonanilides can be achieved by reacting substituted anilines with dialkyl malonates. A significant advancement in this area involves the use of alkali metal alkoxides to facilitate the reaction. This method allows for the formation of malonic monoester monoanilides and malonic acid bisanilides.

The process involves reacting a dialkyl malonate with the desired aniline derivative in the presence of a stoichiometric amount of an alkali metal alkoxide, such as sodium ethoxide. google.com This initially forms the alkali metal salt of the monoester monoanilide or the malonic acid bisanilide. google.com Subsequent neutralization or hydrolysis can then yield the free anilide or the corresponding acid. google.com This method has been successfully applied to the synthesis of various substituted malonanilides, including those with halogen substituents. nsf.gov The reaction temperature is a critical parameter, with temperatures above 30°C potentially leading to the formation of by-products. google.com

For example, 2,4-dichloroaniline (B164938) can be reacted with diethyl malonate in the presence of sodium ethoxide in toluene. The reaction mixture is heated to distill off the ethanol formed, leading to the formation of the corresponding substituted this compound. nsf.gov

Catalytic Approaches in this compound Synthesis and Derivatization

Catalysis offers powerful tools for the synthesis and transformation of this compound and its derivatives, enabling more efficient and selective reactions. Palladium catalysis, homogeneous catalysis, and enantioselective catalysis have all been applied in this context.

Palladium-Catalyzed Reactions for this compound Transformations

Palladium catalysts are renowned for their versatility in forming carbon-carbon and carbon-heteroatom bonds. nsf.govnih.gov In the realm of this compound chemistry, palladium-catalyzed reactions have been utilized for the synthesis of more complex heterocyclic structures.

A notable example is the use of ethyl N-(o-ethynyl)this compound as a building block for the synthesis of 3,4-disubstituted-2(1H)-quinolones. frontiersin.orguva.es This transformation is achieved through a palladium-catalyzed Sonogashira cross-coupling reaction of the ethynylthis compound with various aryl, heteroaryl, or vinyl halides. frontiersin.orguva.es The resulting coupling product can then undergo a base-promoted intramolecular cyclization to afford the quinolone structure. frontiersin.orguva.es This methodology highlights the power of palladium catalysis to facilitate tandem reactions for the construction of complex molecular architectures from this compound precursors.

Furthermore, palladium-catalyzed C-H arylation has been explored for benzophospholes using aryl halides, suggesting potential applicability to similar C-H functionalization of this compound derivatives. rsc.org The development of palladium-catalyzed cross-coupling reactions continues to expand the synthetic utility of this compound-based compounds. libretexts.orgunistra.fr

Applications of Homogeneous Catalysis in this compound Chemistry

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers advantages in terms of high activity and selectivity. chemrxiv.orgnih.govchiralpedia.com While specific examples focusing solely on this compound are not extensively documented, the principles of homogeneous catalysis can be applied to its synthesis and derivatization based on related reactions.

Acid catalysis is a common form of homogeneous catalysis. researchgate.net For instance, the esterification of carboxylic acids and the transesterification of esters are often catalyzed by homogeneous acids like sulfuric acid or p-toluenesulfonic acid. researchgate.netajgreenchem.comekb.eg The synthesis of this compound from ethyl malonate and aniline, which involves an amidation reaction, can be conceptually linked to these acid-catalyzed processes, where a proton source could activate the carbonyl group of the ester towards nucleophilic attack by the amine.

Furthermore, homogeneous ruthenium complexes have been effectively used for the catalytic hydrogenation of dimethyl malonate to 1,3-propanediol. sioc-journal.cn This demonstrates the potential for homogeneous catalysts to selectively reduce the carbonyl groups in malonate-type structures, a transformation that could be extended to this compound derivatives for the synthesis of novel compounds. Lanthanide complexes have also emerged as efficient homogeneous catalysts for a variety of organic transformations. nsf.govspringernature.com

Enantioselective Catalysis in this compound Synthesis

The development of enantioselective catalytic methods for the synthesis of chiral this compound derivatives is an area of growing interest, as chiral amides are important substructures in many biologically active molecules. chiralpedia.comwikipedia.org

While the direct enantioselective synthesis of unsubstituted this compound is not a primary focus, the asymmetric synthesis of substituted malonamides and related chiral malonates provides a strong precedent. frontiersin.orgorganic-chemistry.org Phase-transfer catalysis (PTC) has been successfully employed for the enantioselective α-alkylation of malonate derivatives. frontiersin.org Using a chiral phase-transfer catalyst, such as a binaphthyl-modified chiral quaternary ammonium (B1175870) salt, it is possible to achieve high yields and excellent enantioselectivities in the alkylation of malonate substrates. frontiersin.org This methodology could potentially be adapted for the asymmetric functionalization of pre-formed malonanilides.

A Chinese patent discloses the existence of asymmetric this compound compounds and their synthesis methods, indicating active research in this area. google.com Furthermore, organocatalysis has emerged as a powerful tool for enantioselective synthesis. researchgate.net For instance, chiral N-heterocyclic carbenes have been used to catalyze the desymmetrization of 1,3-diketones, a strategy that could be conceptually applied to the synthesis of chiral this compound derivatives. organic-chemistry.org The rhodium-catalyzed asymmetric N-selective coupling of pyrazole (B372694) derivatives with allenes to produce enantioenriched N-substituted products also showcases a relevant approach for creating chiral C-N bonds. nih.gov

Novel Synthetic Strategies and Building Block Applications

This compound as a Versatile Building Block in Organic Synthesis

This compound, and its parent malonic acid derivatives, serve as highly versatile building blocks in organic synthesis, primarily due to the reactivity of the central methylene (B1212753) group. The two hydrogen atoms on the carbon situated between two carbonyl groups are significantly acidic and can be easily removed by a base. This reactivity makes these compounds excellent nucleophiles in a variety of carbon-carbon bond-forming reactions.

One of the most fundamental transformations involving this compound and related compounds is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound with an aldehyde or ketone. acgpubs.orgrsc.org While often performed with more activated compounds like malononitrile, the principle extends to malonamides. bhu.ac.in The reaction proceeds via a nucleophilic addition to the carbonyl carbon, followed by dehydration to yield a new α,β-unsaturated system. This method is a cornerstone of organic synthesis for creating substituted alkenes. acgpubs.org Various catalysts, including environmentally benign options like ionic liquids or agro-waste extracts, have been developed to facilitate this transformation under mild conditions. acgpubs.org

Furthermore, this compound and its ester analogues are key precursors in cyclocondensation reactions to form a wide array of heterocyclic structures. mdpi.com The reaction of anilines with diethyl malonates, for instance, initially yields malondianilides. mdpi.com These intermediates can then undergo further transformations, demonstrating the utility of the this compound backbone in constructing more complex molecular architectures. The ability to act as a dinucleophile or to be derivatized into a more reactive form, such as a ketene, expands its synthetic potential significantly. mdpi.comresearchgate.net

The following table summarizes key condensation reactions where this compound or its direct precursors are used as building blocks.

| Reaction Name | Reactants | Product Type | Significance |

| Knoevenagel Condensation | This compound (or related active methylene compound) + Aldehyde/Ketone | α,β-Unsaturated Carbonyl Compound | Forms new carbon-carbon double bonds. |

| Cyclocondensation | Diethyl Malonate + Aniline | Malondianilide | Intermediate for heterocycle synthesis. |

Synthesis of Nitrogen-Containing Heterocycles from this compound Precursors

The structural framework of this compound is ideally suited for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. mdpi.com Two prominent examples are the synthesis of quinolones and barbituric acid derivatives.

Quinolones: Substituted quinolones, a critical class of compounds with significant biological activity, can be synthesized from this compound precursors. A well-established method involves the reaction of anilines with diethyl malonate at high temperatures (above 200°C) to produce 4-hydroxyquinolones. mdpi.comresearchgate.net A more advanced strategy utilizes palladium-catalyzed reactions. For example, the readily available ethyl N-(o-ethynyl)this compound can be coupled with various aryl or vinyl halides via a Sonogashira reaction. The resulting intermediate undergoes a base-promoted intramolecular cyclization to furnish 3,4-disubstituted-2(1H)-quinolones in a controlled manner. researchgate.netresearchgate.net These quinolones are valuable intermediates for further transformations into other substituted quinolines. researchgate.netresearchgate.net

Barbituric Acid Derivatives (Barbiturates): The classical synthesis of barbituric acid involves the cyclocondensation of a malonic acid derivative with urea (B33335). irapa.orgwikipedia.org This reaction, typically catalyzed by a base, forms the core pyrimidine-2,4,6-trione heterocyclic system. mdpi.com By using N-substituted ureas or substituted malonates, a wide variety of barbiturate (B1230296) drugs can be prepared. mdpi.comirapa.org this compound itself can be considered a precursor in this context, as the fundamental reaction joins a three-carbon dicarbonyl unit with the N-C-N unit of urea. mdpi.comirapa.org

The table below highlights synthetic routes to these heterocycles from this compound or related precursors.

| Heterocycle Class | Precursors | Key Reaction Type | Product Example |

| Quinolones | Ethyl N-(o-ethynyl)this compound + Aryl Halide | Sonogashira Coupling & Intramolecular Cyclization | 3,4-Disubstituted-2(1H)-quinolone researchgate.net |

| Quinolones | Diethyl Malonate + Aniline | Thermal Cyclocondensation | 4-Hydroxyquinolone mdpi.com |

| Barbiturates | Diethyl Malonate + Urea | Cyclocondensation | Barbituric Acid irapa.org |

Strategies for Fullerene-Malonamide Derivative Synthesis via Bingel Reaction

The functionalization of fullerenes is a key area of materials science, and the Bingel reaction is one of the most important methods for attaching addends to the fullerene cage. This reaction facilitates the cyclopropanation of the fullerene C60 by reacting it with a halomethylenic compound in the presence of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org This method is highly effective for creating methanofullerenes. rsc.org

Malonamide (B141969) derivatives are particularly useful in this context for creating functionalized fullerenes. While malonate esters are commonly used, malondiamide-based linkers offer greater chemical stability, especially under basic conditions. mdpi.com The synthesis strategy involves reacting C60 with a malonamide derivative and a halogenating agent like carbon tetrabromide (CBr4) or iodine (I2) in the presence of a strong base like DBU. The reaction proceeds through the in-situ formation of an α-halomalonamide anion, which performs a nucleophilic addition to a 6-6 double bond on the fullerene core. This is followed by an intramolecular substitution, where the newly formed carbanion on the fullerene cage displaces the halide, closing the cyclopropane (B1198618) ring. rsc.org

Researchers have successfully synthesized a series of novel fullerene-malonamide derivatives using this approach. These strategies allow for the attachment of complex side chains to the fullerene, enabling the modulation of its properties for specific applications, such as stabilizers in propellant formulations. The yields for these reactions, often calculated based on the consumed C60, can range from 20% to over 40%. mdpi.com

The following table details examples of fullerene-malonamide derivatives synthesized via the Bingel reaction.

| Fullerene Derivative | Malonamide Precursor | Reagents | Solvent | Yield | Reference |

| Fullerene-malonamide derivatives (3a-3f) | Malonamides (2a-2f) with varying alkyl chains | C60, CBr4, DBU | Toluene | 20-35% | |

| Glycosylated Fullerenes (14-17) | Malondiamide-sugar chains (10-13) | C60, I2, DBU | Toluene | Good yields (not specified) | mdpi.com |

| Porphyrin-Fullerene Dyad | Arylamide-derived chains with a porphyrin moiety | C60, Base | Not specified | up to 44% | mdpi.com |

Reaction Mechanisms and Kinetics of Malonanilide Systems

Mechanistic Investigations of Malonanilide Reactions

Understanding the reaction pathways of this compound is fundamental to optimizing its performance as a stabilizer. The primary function of a stabilizer in nitrate (B79036) ester-based propellants is to scavenge nitrogen oxides (NOx), which are produced during the decomposition of the energetic material and can act as catalysts for further, autocatalytic decomposition. cu.edu.egat.ua

The stabilizing action of this compound derivatives involves their reaction with these decomposition products. at.ua The mechanism is believed to involve the reaction of the stabilizer with nitrogen oxides, leading to the formation of nitro and nitroso derivatives, thereby interrupting the exothermic decomposition chain. researchgate.net The active sites for these reactions are typically the nitrogen atoms and the aromatic rings of the anilide groups. researchgate.net

Theoretical studies, such as those employing molecular orbital calculations, have been instrumental in elucidating these pathways. cu.edu.egresearchgate.net These calculations help to identify the most likely sites for electrophilic attack by NOx radicals. For instance, the electron density on the nitrogen atom and the π-system of the benzene (B151609) ring are critical factors. researchgate.net A higher electron density on the nitrogen atom and its associated benzene ring generally correlates with a more effective stabilizing action. researchgate.net

Furthermore, the reaction can proceed through different pathways depending on the specific structure of the this compound derivative and the reaction conditions. For example, in some cases, the initial reaction with NOx may be followed by further reactions of the initially formed products, which may also possess some residual stabilizing capability. cu.edu.eg

Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density on the aromatic ring and the amide nitrogen, making the molecule more nucleophilic and thus more reactive towards the electrophilic NOx radicals. sci-hub.se This enhanced reactivity generally leads to a better stabilizing effect. researchgate.net Conversely, electron-withdrawing groups (EWGs), such as nitro groups, decrease the electron density, which can either enhance or diminish the stabilizing effect depending on the specific reaction mechanism at play. researchgate.netopenstax.org For instance, while EWGs might deactivate the ring towards electrophilic attack, they can also influence the stability of reaction intermediates. msu.edu

Studies have shown a correlation between the net charge on the nitrogen atom of the stabilizer and its effectiveness. researchgate.net A higher electron charge on the nitrogen atom and its benzene ring is a significant, though not the sole, factor governing the stabilization effect. researchgate.net For example, research has indicated that certain dinitromalonanilides exhibit superior stabilizing effects for double-base propellants compared to traditional stabilizers. researchgate.net This suggests that the interplay of electronic effects can lead to enhanced performance.

The position of the substituent (ortho, meta, or para) also plays a crucial role. openstax.org The ability of a substituent to stabilize the intermediate carbocation formed during electrophilic attack depends on its position relative to the reaction center. msu.edu

Elucidation of Reaction Pathways

Kinetic Studies of this compound-Involved Processes

Kinetic studies provide quantitative insights into the rates of reactions involving this compound, which is essential for predicting its long-term performance as a stabilizer and for modeling the thermal behavior of the materials it protects.

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are widely used to study the decomposition kinetics of propellants stabilized with this compound derivatives. researchgate.netnih.gov These methods allow for the determination of kinetic parameters, such as the activation energy (Ea) of the decomposition reaction. researchgate.netnih.gov An increase in the activation energy of the stabilized propellant compared to the unstabilized material is indicative of an effective stabilizer. researchgate.net

For example, studies have shown that propellants stabilized with certain this compound derivatives exhibit higher activation energies for thermal decomposition than those stabilized with conventional stabilizers like N,N'-diethyldiphenylurea (C1). researchgate.net This indicates a more significant stabilizing effect.

Kinetic modeling is employed to describe the complex thermal decomposition processes of stabilized propellants. researchgate.net Isoconversional analysis is a common model-free method used to determine the kinetic triplet (activation energy, pre-exponential factor, and reaction model) from non-isothermal thermal analysis data. researchgate.netresearchgate.net This approach allows for the investigation of how the activation energy changes with the extent of conversion, providing a more detailed picture of the reaction mechanism. rsc.org

The addition of this compound stabilizers can alter the decomposition mechanism of materials like nitrocellulose. For instance, the decomposition mechanism might shift from an Avrami-Erofeev model, which describes nucleation and growth processes, to a simpler n-order reaction model. researchgate.net

Kinetic models can be used to predict the long-term stability and service life of propellants under various storage conditions. By extrapolating the kinetic data obtained at elevated temperatures, it is possible to estimate the rate of decomposition at ambient temperatures.

The addition of this compound derivatives generally enhances the thermal stability of nitrate ester-based propellants. researchgate.netresearchgate.net This is demonstrated by several experimental observations:

Increased decomposition temperature: The onset temperature of decomposition, as measured by TGA or DSC, is often shifted to higher temperatures in the presence of this compound stabilizers. dntb.gov.ua

Reduced gas evolution: In tests like the Bergmann-Junk test, which measures the volume of acidic gases evolved, propellants with this compound derivatives show a lower volume of evolved NOx compared to those with traditional stabilizers. researchgate.net

Increased critical temperature of thermal explosion: The temperature at which a material will undergo a runaway thermal decomposition can be increased by the addition of this compound derivatives. researchgate.net

The stabilizing effect is not uniform across all this compound derivatives. As previously discussed, the chemical structure, particularly the nature and position of substituents on the phenyl rings, plays a critical role. researchgate.net For instance, research has shown that o- and p-dinitromalonanilides can provide a better stabilizing effect for double-base propellants than the classical stabilizer N,N'-diethyldiphenylurea. researchgate.net Furthermore, dimeric forms of malonanilides have also been investigated and found to exhibit excellent stabilizing properties for nitrocellulose. nih.gov

Interactive Data Table: Effect of this compound Derivatives on the Activation Energy of Double-Base Propellants

| Stabilizer | Activation Energy (Ea) (kJ/mol) |

| Unstabilized | Data not available |

| N,N'-diethyldiphenylurea (C1) | Varies |

| This compound (M1) | Higher than C1 |

| o-Nitrothis compound (M2) | Significantly higher than C1 |

| p-Nitrothis compound (M5) | Significantly higher than C1 |

Note: The table presents a qualitative comparison based on findings that some this compound derivatives (M2, M5) show higher stability effects, which is often correlated with higher activation energy. researchgate.net Exact numerical values would require specific experimental data not fully available in the provided context.

Computational and Theoretical Chemistry of Malonanilide

Quantum Chemical Calculations on Malonanilide Structures

Quantum chemical calculations are a cornerstone of computational chemistry, providing a detailed picture of molecular and electronic structure. rsc.org These calculations have been applied to this compound to elucidate its properties and reactivity.

Molecular Orbital Theory (MO) Studies

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron's state defined by a molecular orbital that extends over the entire molecule. libretexts.orglumenlearning.com This theory is crucial for understanding chemical bonding and reactivity. libretexts.org For this compound, MO calculations, particularly using the semi-empirical AM1 method, have been employed to study its role as a stabilizer in double-base propellants. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in MO theory, often referred to as frontier orbitals. ekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. ekb.egphyschemres.org

In studies of this compound and its derivatives as stabilizers, a correlation has been found between the HOMO energy and the stabilization effect. researchgate.net Specifically, the stabilization effect was observed to decrease as the HOMO energy increased. researchgate.net This suggests that a lower HOMO energy, indicating a reduced tendency to donate electrons, is beneficial for the stabilizing function of this compound in propellants.

Table 1: Key Concepts in HOMO-LUMO Analysis

| Term | Description | Relevance to this compound |

| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate electrons. ossila.com | A lower HOMO energy correlates with better stabilization effects in propellants. researchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept electrons. ossila.com | Important for understanding the overall electronic properties and reactivity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. ossila.com | A larger gap generally implies greater chemical stability. ekb.eg |

The distribution of electron charge within a molecule and the nature of its pi-bonds are critical for understanding its reactivity and interactions. msu.edumdpi.com In the context of this compound as a stabilizer, the charge distribution plays a significant role. researchgate.net

Theoretical calculations have shown a correlation between the net charge on the nitrogen atoms and the benzene (B151609) rings of this compound and its stabilizing effect. researchgate.net A high electron charge on the nitrogen atom and its attached benzene ring is considered a crucial factor, though not the sole determinant, in the stabilization mechanism. researchgate.net This indicates that the electron-rich regions of the molecule are key to its function in preventing the decomposition of propellants.

Pi-bond order analysis provides insight into the strength and nature of the double bonds within the molecule. For this compound, this would involve examining the C=O and phenyl group pi-systems. While specific pi-bond order values for this compound are not detailed in the provided information, this type of analysis is a standard component of computational studies and contributes to a comprehensive understanding of the molecule's electronic structure. researchgate.net

HOMO-LUMO Energy Analysis and Stabilization Effects

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnovapublishers.com It is widely used for its accuracy in predicting molecular properties. mdpi.com DFT calculations have been utilized to study this compound and related compounds, often to understand their stability and reactivity.

For instance, DFT at the (U)B3LYP/6-311G(d,p) level has been used to investigate the stabilization process of nitrate (B79036) ester plasticized polyether propellants, a context where this compound derivatives are used as stabilizers. researchgate.net Such studies help in elucidating the reaction mechanisms at a molecular level. DFT is also employed to calculate various molecular properties, including optimized geometries, vibrational frequencies, and electronic properties, which are then compared with experimental data. mdpi.com

Ab Initio Calculations for Molecular Properties

Ab initio methods are computational chemistry methods based on quantum chemistry. mdpi.com The term ab initio indicates that the calculation is from first principles, without the inclusion of experimental data. These methods are essential for obtaining highly accurate predictions of molecular properties. molpro.net

For this compound and its isomers, ab initio calculations can provide valuable information about their molecular geometry, bond order, charge distribution, and heats of formation. researchgate.net These calculations are fundamental in understanding the stability and reactivity of different this compound structures. While specific results from ab initio calculations solely on this compound are not extensively detailed in the provided context, the application of these methods is a standard and crucial part of computational chemical analysis. mdpi.comrsdjournal.org

Computational Modeling of this compound Interactions

Computational modeling is a broad field that uses computer simulations to study the interactions between molecules. researchgate.netescholarship.org This can range from the docking of a small molecule to a protein to the simulation of how nanoparticles interact with biological membranes. researchgate.netnih.gov

In the context of this compound, computational modeling can be used to understand its interactions with other molecules, which is particularly relevant to its function as a stabilizer. For example, modeling the interaction of this compound with decomposition products of propellants, such as nitrogen oxides, can provide insight into the mechanism of stabilization. researchgate.net Furthermore, computational studies on the interactions of related diamide (B1670390) ligands with metal ions, such as the uranyl ion, have been performed, indicating the potential for this compound to act as a ligand in coordination chemistry. acs.org These models help to characterize the nature of non-covalent interactions and the factors that govern binding affinity. frontiersin.org

Modeling of Stabilizer-Decomposition Product Interactions

The primary role of this compound as a stabilizer, particularly in propellants containing nitrate esters, is to counteract the autocatalytic decomposition process. researchgate.net This decomposition is often initiated by the release of nitrogen dioxide (NO2). researchgate.net Computational modeling, primarily using Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of these interactions. researchgate.netsci-hub.se

Theoretical studies have shown that stabilizers like this compound function by chemically bonding with the decomposition products. researchgate.net The effectiveness of this stabilization is correlated with the electronic properties of the stabilizer molecule. nih.gov Molecular orbital calculations, such as those using the semi-empirical AM1 method and DFT, have been employed to understand these interactions. researchgate.netnih.gov

Key findings from these modeling studies include:

Reaction with Nitrogen Dioxide: this compound derivatives can effectively react with and eliminate NO2, a key species in the autocatalytic decomposition of nitrate esters. researchgate.netsci-hub.se This prevents NO2 from reacting with the primary energetic components, thereby enhancing the thermal stability of the material. researchgate.net

Influence of Substituents: The presence of different substituent groups on the aniline (B41778) rings of the this compound molecule can significantly affect its stabilizing efficiency. researchgate.net Electron-donating groups can enhance the reactivity of the stabilizer towards decomposition products. sci-hub.se

Energy Barriers: DFT calculations have been used to determine the energy barriers for the reactions between stabilizers and decomposition products. researchgate.net Lower energy barriers for the reaction of the stabilizer with NO2 compared to the autocatalytic reactions of the energetic material indicate effective stabilization. researchgate.net

Research has compared the stabilizing effects of various this compound derivatives (often denoted as M1, M2, M3, etc.) with traditional stabilizers like N,N'-diethyldiphenyl urea (B33335) (centralite). researchgate.netnih.gov These studies often involve both experimental thermal analysis and theoretical calculations to establish a comprehensive understanding. researchgate.netnih.gov The correlation between calculated properties (like HOMO-LUMO energies and charge distribution) and experimental stability data has been a key area of investigation. nih.gov

Table 1: Comparison of Stabilizer Properties and Performance

| Stabilizer | Type | Key Theoretical Finding | Relative Stability Effect |

| This compound (M1) | This compound Derivative | Serves as a baseline for substituted derivatives. | Good |

| o-Dinitrothis compound (M3) | This compound Derivative | Shows high thermal stability effect in non-isothermal analysis. researchgate.net | Better than classical stabilizers researchgate.net |

| p-Dinitrothis compound | This compound Derivative | Shows better stability effect for DBPs than classical stabilizers. researchgate.net | Better than classical stabilizers researchgate.net |

| N,N'-diethyldiphenyl urea (C1) | Classical Stabilizer | Used as a benchmark for comparison. | Standard |

Theoretical Studies on Coordination Modes

This compound possesses multiple potential donor atoms, including the oxygen atoms of the carbonyl groups and the nitrogen atoms of the amide linkages. This allows for various coordination modes with metal centers. The geometry of the resulting coordination complexes can be predicted using theoretical models. libretexts.org

Key aspects explored in theoretical studies of coordination modes include:

Ligand Conformation: The flexibility of the this compound backbone allows it to adopt different conformations to accommodate the geometric preferences of the metal ion.

Bidentate and Bridging Coordination: this compound can act as a bidentate ligand, coordinating to a single metal center through its two carbonyl oxygen atoms. It can also act as a bridging ligand, linking two or more metal centers.

While specific theoretical studies solely focused on the coordination modes of this compound are not extensively detailed in the provided context, the principles of coordination chemistry suggest that the interaction of its donor atoms with metal ions would be a key factor in its chemical behavior in a complex environment. elsevier.comuni-siegen.de

Thermodynamic and Electronic Structure Analysis

Thermodynamic and electronic structure analyses of this compound are fundamental to understanding its stability and reactivity. rsc.orgnih.gov These studies, predominantly carried out using DFT and other quantum chemical methods, provide quantitative data on the energetic and electronic properties of the molecule. researchgate.netraa-journal.org

Thermodynamic Properties:

Enthalpy of Formation: This is a key parameter that indicates the stability of the molecule. Theoretical calculations can provide reliable estimates of the enthalpy of formation for this compound and its derivatives.

Activation Energy: As mentioned in the context of stabilizer-decomposition product interactions, the activation energy for various reaction pathways can be calculated. nih.gov This helps in predicting the most likely reaction mechanisms and the efficiency of the stabilization process.

Thermodynamic Functions: Properties such as Gibbs free energy, enthalpy, and entropy can be computed to understand the spontaneity and energetics of reactions involving this compound. researchgate.net

Electronic Structure Analysis:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity. nih.gov A lower HOMO-LUMO gap generally implies higher reactivity. The stabilization effect of this compound derivatives has been shown to decrease with an increase in HOMO energy. nih.gov

Charge Distribution: The distribution of electron density within the molecule, particularly the net charges on the nitrogen and oxygen atoms, is a critical factor governing the stabilizing effect. nih.gov A high electron charge on the nitrogen atoms and the benzene rings is considered important for effective stabilization. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution and are useful for identifying the sites most susceptible to electrophilic or nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound Derivatives

| Property | Significance | Method of Calculation |

| HOMO Energy | Relates to the ability to donate electrons; impacts reactivity with electrophilic decomposition products. | DFT, AM1 researchgate.netnih.gov |

| LUMO Energy | Relates to the ability to accept electrons. | DFT, AM1 researchgate.netnih.gov |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | DFT, AM1 nih.gov |

| Net Atomic Charges | Indicates the electron density on specific atoms, influencing interaction sites. | DFT, AM1 nih.gov |

| Pi-bond Order | Provides insight into the delocalization of electrons within the molecule. | AM1 nih.gov |

These computational analyses provide a molecular-level understanding of the factors that make this compound an effective stabilizer and guide the design of new, more efficient stabilizer molecules. researchgate.netsci-hub.se

Spectroscopic and Crystallographic Characterization of Malonanilide Compounds

Advanced Spectroscopic Methods for Malonanilide Analysis

A variety of spectroscopic techniques are indispensable for the comprehensive characterization of this compound compounds. These methods probe different aspects of the molecular structure and properties, offering complementary information that, when combined, provides a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including this compound. It provides unparalleled insight into the carbon-hydrogen framework and the local electronic environment of each nucleus.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the molecular structure of this compound. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the phenyl rings and the methylene (B1212753) protons of the malonamide (B141969) backbone are observed. The integration of these signals confirms the proton count for each type of environment, while the splitting patterns (multiplicity) reveal the number of neighboring protons, thus providing connectivity information.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the this compound molecule gives rise to a distinct signal. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment, allowing for the precise assignment of each signal to a specific atom within the molecule. For instance, the carbonyl carbons of the amide groups typically appear at a characteristic downfield shift in the ¹³C NMR spectrum. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to correlate proton and carbon signals, further solidifying the structural assignment. mdpi.com

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | ~165-170 |

| Aromatic CH | ~7.0-7.6 | ~120-140 |

| Methylene (CH₂) | ~3.5 | ~40-45 |

| Amide NH | ~9.5-10.0 | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Beyond the individual molecule, malonamides are known to form larger, aggregated structures, particularly in non-polar solvents. rsc.org Pulsed Field Gradient (PFG) NMR spectroscopy is a powerful, non-destructive technique used to study these supramolecular assemblies. rsc.orgnorthwestern.edu PFG-NMR measures the self-diffusion coefficients of molecules in solution. rsc.org Larger aggregates diffuse more slowly than individual molecules, resulting in a smaller diffusion coefficient. nih.gov By measuring how the diffusion coefficient changes with concentration, researchers can gain insights into the size, shape, and stability of the aggregates formed by this compound derivatives. rsc.org This technique is particularly valuable for characterizing complex systems where other methods like mass spectrometry may not be suitable for analyzing intact, non-covalently bound assemblies. northwestern.edu

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. wikipedia.org When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending). researchgate.netnih.gov The FT-IR spectrum of this compound provides a characteristic "fingerprint" that confirms the presence of key functional groups.

Key vibrational bands observed in the FT-IR spectrum of this compound include:

N-H stretching: A prominent band typically appears in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the amide N-H bond.

C=O stretching (Amide I): A strong, sharp absorption band is found around 1640-1680 cm⁻¹, which is characteristic of the carbonyl group in a secondary amide.

N-H bending and C-N stretching (Amide II): This band, resulting from a combination of N-H bending and C-N stretching, is typically observed near 1530-1550 cm⁻¹.

Aromatic C-H stretching: These vibrations appear as a group of weaker bands above 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the phenyl rings.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| Aromatic C-H Stretch | >3000 |

| C=O Stretch (Amide I) | 1640-1680 |

| N-H Bend (Amide II) | 1530-1550 |

| Aromatic C=C Stretch | 1400-1600 |

These characteristic absorption bands provide clear evidence for the amide and phenyl functionalities within the this compound structure. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. technologynetworks.com This absorption corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. msu.edu The technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. msu.edu

In this compound, the phenyl rings act as the primary chromophores. The UV-Vis spectrum of this compound typically exhibits absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the aromatic system. researchgate.net The position of the absorption maximum (λ_max) and the intensity of the absorption (molar absorptivity) can be influenced by the solvent and the presence of substituents on the phenyl rings. researchgate.net While UV-Vis spectroscopy is generally less structurally informative than NMR or FT-IR, it is a simple and rapid method for confirming the presence of aromatic moieties and for quantitative analysis based on the Beer-Lambert law. sci-hub.se

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. measurlabs.com It provides the exact molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information. In the mass spectrum of this compound, a prominent peak corresponding to the molecular ion (M⁺) is expected. The molecule may also undergo fragmentation, leading to the formation of smaller, characteristic ions that can help to piece together the molecular structure.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. labmanager.cominnovareacademics.in This high precision allows for the unambiguous determination of the elemental composition of a molecule. measurlabs.com By comparing the experimentally measured exact mass to the calculated mass for a proposed chemical formula, HRMS can definitively confirm the molecular formula of this compound, distinguishing it from other compounds that may have the same nominal mass. chromatographyonline.comlongdom.org

1H NMR and 13C NMR for Structural Elucidation

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes chemical species with one or more unpaired electrons. unibo.it This makes it an indispensable tool for studying paramagnetic species, including organic free radicals and transition metal complexes. unibo.itwikipedia.org The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it involves inducing transitions between the spin energy levels of electrons, rather than atomic nuclei, by applying a magnetic field and microwave radiation. wikipedia.org Analysis of the resulting EPR spectrum can yield valuable information regarding the identity, concentration, electronic structure, and molecular environment of the paramagnetic species. bruker.comrsc.org

The technique is highly sensitive and specific for radicals, allowing for their direct and non-intrusive detection in solid, liquid, or gaseous states. wikipedia.orgbruker.com In the context of this compound chemistry, EPR spectroscopy serves as a powerful method to investigate the formation and structure of transient radical intermediates. mdpi.com Such radicals could potentially be generated during certain chemical reactions, such as oxidation-reduction processes, or through photolysis of this compound derivatives. mdpi.comrsc.org

While EPR has been extensively used to study radicals in a vast range of chemical and biological systems, specific studies focusing on radicals derived from this compound itself are not widely documented in the primary literature. nih.gov However, the methodology remains highly applicable. For instance, if a reaction involving a this compound derivative were to proceed via a single-electron transfer (SET) mechanism, EPR could be employed to detect and identify the resulting radical anion or cation. The hyperfine coupling patterns in the spectrum would provide insight into the distribution of the unpaired electron's spin density across the this compound molecular framework.

Crystallographic Studies of this compound Complexes and Derivatives

Crystallography is the definitive science for determining the arrangement of atoms within a crystalline solid. Through X-ray diffraction techniques, it is possible to elucidate the three-dimensional structure of a molecule, providing precise data on bond lengths, bond angles, and conformational details.

Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SC-XRD) is a non-destructive analytical technique that provides the most precise and detailed structural information for a crystalline material. carleton.edu The method relies on the diffraction of a monochromatic X-ray beam by the ordered lattice of a single crystal. youtube.com The resulting diffraction pattern of spots is used to calculate the electron density map of the molecule and thus determine the exact position of each atom. youtube.comuni-ulm.de This technique is essential for unambiguously establishing molecular structure, stereochemistry, and packing. uhu-ciqso.es

A significant application of this technique in the study of this compound compounds is the structural elucidation of a novel dinuclear uranium(VI) complex, (μ-Malonanilide-O,O')bis[bis(dibenzoylmethanato)dioxouranium(VI)]. acs.orgnih.gov The single-crystal X-ray diffraction analysis of this compound revealed a unique bridging coordination mode for the this compound ligand. acs.orgacs.org In this structure, the this compound molecule links two separate UO₂((C₆H₅CO)₂CH)₂ moieties. acs.org The coordination geometry around each uranium atom was determined to be a seven-coordinate, pentagonal bipyramidal arrangement. acs.org This study provided the first crystallographic evidence of a malonamide ligand acting in a bridging fashion between two actinide centers.

acs.orgacs.orgPowder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is an analytical technique used for the characterization of crystalline materials in a powdered or polycrystalline form. creative-biostructure.comlibretexts.org Unlike SC-XRD, which analyzes a single, perfect crystal, PXRD provides information from a bulk sample containing a vast number of randomly oriented microcrystals. libretexts.org The technique is primarily used for phase identification, quantitative phase analysis, and the determination of material purity. malvernpanalytical.comnih.gov The resulting diffractogram is a plot of diffracted X-ray intensity versus the diffraction angle, 2θ, which serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net

In the study of this compound compounds, PXRD is a crucial complementary technique to single-crystal analysis. After a crystal structure is determined from a single crystal, PXRD is used to confirm that the bulk of the synthesized material corresponds to the same crystalline phase. rsc.org This ensures that the single crystal selected for detailed analysis is truly representative of the entire sample. While specific PXRD patterns for this compound itself are not detailed in the surveyed literature, the methodology is standard practice. For the previously mentioned uranium-malonanilide complex, PXRD would be employed to verify the phase purity of the synthesized powder, ensuring the absence of unreacted starting materials or alternative crystalline forms.

Analysis of Coordination Modes and Supramolecular Structures

The structural versatility of this compound and its derivatives in coordination chemistry stems from the different ways the ligand can bind to metal ions (coordination modes) and how the resulting metal complexes arrange themselves in the solid state (supramolecular structures).

Coordination Modes: The this compound ligand possesses two carbonyl oxygen atoms and two N-H groups, offering multiple potential binding sites. While infrared and NMR spectral studies often suggested a bidentate chelate mode for malonamide-type ligands, similar to other common extractants, crystallographic studies have revealed more complex behavior. acs.org The single-crystal X-ray structure of (μ-Malonanilide-O,O')bis[bis(dibenzoylmethanato)dioxouranium(VI)] provided definitive evidence for a new coordination mode. acs.orgacs.orgfigshare.com In this complex, the this compound acts as a bridging ligand, where each of its two carbonyl oxygen atoms coordinates to a different uranium(VI) center. This O,O'-bridging mode demonstrates the ligand's ability to facilitate the formation of polynuclear assemblies. acs.org

acs.orgApplications of Malonanilide in Advanced Materials and Chemical Systems

Malonanilides as Stabilizers in Energetic Materials

Energetic materials based on nitrate (B79036) esters, such as nitrocellulose and nitroglycerine, are inherently unstable and can undergo autocatalytic decomposition, which compromises their safety, shelf life, and performance. uvabsorber.comchempoint.com Stabilizers are crucial additives that are incorporated into these materials to slow down the decomposition process by reacting with and neutralizing the acidic and radical species that are the products of decomposition, primarily nitrogen oxides (NOx). chempoint.comgoogle.com.pg Malonanilide derivatives have emerged as a promising class of stabilizers, demonstrating effective stabilization for various types of energetic materials. google.com.pgbrueggemann.com

Double-base propellants (DBPs), which primarily contain nitrocellulose and nitroglycerine, require effective stabilization to prevent spontaneous decomposition during storage. uvabsorber.comgoogleapis.com Several studies have investigated this compound derivatives as novel stabilizers for DBPs. uvabsorber.comgoogleapis.compalmarole.combasf.com Research involving the preparation of five different this compound derivatives (designated M1-M5) and their subsequent testing in DBPs showed that they exhibit good stabilizing effects. uvabsorber.comgoogleapis.compalmarole.comgoogle.com

The evaluation, conducted through thermal stability tests and thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), revealed that certain derivatives, particularly o- and p-dinitromalonanilides (M2 and M5), conferred a better stability effect to the propellants than some conventional stabilizers. uvabsorber.compalmarole.comgoogle.com The stabilizing effect is correlated with the molecular structure of the this compound, where factors like the high electron charge on the nitrogen atom and its attached benzene (B151609) ring play a significant role in the stabilization efficacy. googleapis.com

Nitrocellulose is a primary component in many propellant formulations and is prone to thermal decomposition. chempoint.comjustia.com this compound derivatives have been shown to effectively enhance the thermal stability of nitrocellulose. brueggemann.comgoogle.com For instance, malonamide (B141969) derivatives were found to improve the thermal stability of nitrocellulose more effectively than the traditional stabilizer N,N'-diethyldiphenylurea (centralite). google.com

Further innovation in this area includes the synthesis of novel fullerene-malonamide derivatives. google.comjustia.com These compounds combine the radical-scavenging ability of fullerenes with the stabilizing properties of malonamides. google.comjustia.com Studies using methods such as the methyl violet test and iso-thermogravimetry have shown that these fullerene-malonamide derivatives provide significantly better stability to nitrocellulose-based propellants compared to conventional stabilizers. google.com The mechanism involves the reaction of these derivatives with nitroxide radicals released during the pyrolysis of nitrocellulose. justia.com Additionally, this compound dimers have been investigated and found to show a better stabilizing effect for nitrocellulose than centralite. google.com

The primary mechanism by which malonanilides stabilize energetic materials is through radical scavenging. uvabsorber.comjustia.com The decomposition of nitrate esters like nitrocellulose initiates with the cleavage of the O-NO2 bond, releasing nitrogen oxide radicals (NOx). chempoint.comjustia.com These radicals can trigger a chain reaction, leading to the autocatalytic decomposition of the propellant. chempoint.com

Stabilizers function by interrupting this process. chempoint.comgoogle.com.pg Malonanilides, being electron-rich aromatic compounds, react with and neutralize these nitrogen oxide radicals. uvabsorber.comgoogleapis.comjustia.com This action retards the autocatalytic cycle, thus extending the storage life and ensuring the safety of the propellant. justia.com Studies combining practical thermal stability tests with theoretical molecular orbital calculations have supported this mechanism. googleapis.comjustia.com For example, research on fullerene-malonamide derivatives using electron paramagnetic resonance (EPR) spectroscopy and FT-IR spectroscopy confirmed their ability to react with and scavenge nitroxide radicals. google.comjustia.com The stabilization effect is linked to molecular properties such as the Highest Occupied Molecular Orbital (HOMO) energy; a lower HOMO energy often correlates with a better stabilizing effect. googleapis.com

The effectiveness of malonanilides as stabilizers is best understood when compared to conventional stabilizers like N,N'-diethyldiphenylurea (also known as centralite or C1) and diphenylamine (B1679370) (DPA). uvabsorber.comjustia.com Multiple studies have demonstrated that certain this compound derivatives are not only effective but can be superior to these traditional options. uvabsorber.compalmarole.comjustia.com

In one comparative study, five this compound derivatives (M1-M5) were evaluated against centralite (C1) for stabilizing double-base propellants. uvabsorber.compalmarole.com Thermal analysis showed that o- and p-dinitromalonanilides, in particular, had a better stability effect than centralite. palmarole.com Similarly, novel fullerene-malonamide derivatives were tested against both centralite (C2) and DPA, with results indicating that the new derivatives were considerably better stabilizers, especially at high temperatures. justia.com this compound dimers also showed a superior stabilizing effect for nitrocellulose compared to centralite. google.com

The table below summarizes findings from a comparative study on the thermal stability of double-base propellant samples containing different stabilizers, based on thermogravimetric analysis (TGA).

| Stabilizer | Propellant Decomposition Temp (°C) at 50% Mass Loss | Activation Energy (Ea) (kJ mol⁻¹) |

| Unstabilized | 181.5 | 134.5 |

| Centralite (C1) | 185.2 | 148.9 |

| This compound (M1) | 184.8 | 145.4 |

| o-Nitrothis compound (M2) | 187.5 | 158.3 |

| p-Nitrothis compound (M5) | 188.1 | 159.2 |

This table is generated based on data reported in studies evaluating this compound derivatives as stabilizers for double-base propellants. uvabsorber.comgoogleapis.com

Mechanism of Stabilizer Action (Radical Scavenging)

Applications in Polymer Chemistry

The utility of this compound and its related compounds extends beyond energetic materials into the broader field of polymer chemistry. The same properties that make them effective radical scavengers in propellants are beneficial for protecting polymeric materials from degradation.

Malonanilides are recognized for their application as polymer stabilizers. google.com.pg Polymer degradation can be initiated by various factors, including heat, oxygen, and ultraviolet (UV) radiation, often involving free-radical mechanisms. Additives are essential to protect polymers during processing and to extend their service life.

Recent developments have focused on malonate derivatives as effective light stabilizers. For instance, benzylidene malonate derivatives function as UV absorbers, protecting plastics from UV-induced degradation. uvabsorber.com These compounds are particularly effective at absorbing UV-A and UV-B radiation and are used to improve the long-term stability of engineering plastics such as polycarbonate (PC) and polyester (B1180765) (PET). uvabsorber.com Another class of stabilizers involves malonate derivatives that incorporate a polyalkyl piperidine (B6355638) moiety, a key component of Hindered Amine Light Stabilizers (HALS). google.com These malonate-derived compounds have proven to be useful light stabilizers for synthetic polymers, particularly polyolefins like polypropylene. google.com

Role in Ring-Opening Polymerization

Based on current scientific literature, there is no direct evidence to suggest that this compound or its simple derivatives are commonly employed as initiators or catalysts for ring-opening polymerization (ROP). ROP is a crucial method for synthesizing a wide range of biodegradable polyesters from cyclic monomers like lactones and lactides. wikipedia.orgmdpi.com The initiation of this polymerization typically involves nucleophilic or coordination-insertion mechanisms, often utilizing metal alkoxides, alcohols, or specific organocatalysts. mdpi.comnih.gov While malonates, in general, have been explored in the synthesis of polyesters, this has been primarily through enzyme-catalyzed polycondensation rather than ROP of cyclic monomers. nih.govwhiterose.ac.uk The active methylene (B1212753) group in this compound could theoretically be functionalized to create a molecule capable of initiating polymerization, but this specific application is not a focus of current research.

Malonanilides in Catalysis

This compound derivatives have carved out a niche in the field of catalysis, particularly as versatile ligands in transition metal-catalyzed reactions. Their ability to coordinate with metal centers influences the activity and selectivity of the catalyst, enabling the synthesis of complex organic molecules. nih.govrsc.org

One of the most notable applications of this compound derivatives is in palladium-catalyzed reactions. These reactions are fundamental in synthetic organic chemistry due to their efficiency and tolerance of various functional groups. This compound derivatives, such as ethyl N-(o-ethynyl)this compound, serve as key building blocks in palladium-catalyzed processes for the synthesis of quinolone structures. Quinolones are an important class of heterocyclic compounds with significant biological and pharmaceutical activities.

The general strategy involves a palladium-catalyzed coupling reaction, followed by a cyclization step to form the quinolone ring system. The this compound moiety plays a crucial role in these transformations by providing the necessary structural framework for the cyclization to occur.

Research Findings in this compound-Assisted Catalysis:

| Catalyst System | Substrate(s) | Product | Key Findings |

| Palladium Catalyst | Ethyl N-(o-ethynyl)this compound, Aryl/Vinyl Halides | 3,4-disubstituted-2(1H)-quinolones | The palladium-catalyzed reaction followed by a base-induced cyclization provides an efficient route to functionalized quinolones. |

| Palladium(II) Acetate/Triphenylphosphine | 2-Iodoaniline, α,β-Unsaturated Carbonyl Compounds | 3-substituted quinolin-2(1H)-ones | This system demonstrates the versatility of palladium catalysis in constructing the quinolone core from different starting materials. |

The development of chiral ligands is a cornerstone of asymmetric catalysis, aiming to produce enantiomerically pure compounds. nih.govsioc-journal.cnnih.gov While C2-symmetric ligands have been historically dominant, there is a growing interest in non-symmetrical ligands. nih.gov The modular nature of this compound allows for the synthesis of a variety of derivatives that can be explored as ligands in asymmetric catalysis. The introduction of chiral substituents on the aniline (B41778) rings or the malonate backbone could lead to novel chiral ligands for a range of metal-catalyzed asymmetric transformations. However, the full potential of chiral this compound derivatives in asymmetric catalysis remains an active area of research. europa.eusnnu.edu.cnmdpi.comnih.govnih.gov

Malonanilide in Medicinal and Pharmaceutical Chemistry Research

Pharmaceutical Applications and Drug Discovery

Malonanilide and its derivatives have been investigated for several pharmaceutical applications, driven by their versatile chemical nature and biological activity. researchgate.net The core structure serves as a valuable template in drug discovery, enabling the development of novel therapeutic agents. researchgate.netlookchem.com

The role of this compound derivatives in pharmaceutical formulations extends beyond their direct therapeutic action. They have been evaluated for their utility as functional excipients, particularly as chemical stabilizers. For instance, certain this compound derivatives have been investigated for their ability to stabilize double-base propellants, a concept that highlights their capacity to interact with and neutralize degradation products, thereby enhancing the shelf-life and stability of the formulation. researchgate.netresearchgate.net This stabilizing property is attributed to their chemical structure, which can be modified to optimize performance. researchgate.net

An example of a this compound derivative in a commercial product is found in the formulation of "Lustiral," where it was included as a component. researchgate.net The separation and analysis of this basic this compound form from other formulation additives like starch and glucose have been documented. researchgate.net

Modern pharmaceutical formulations often incorporate various excipients to ensure the stability, bioavailability, and manufacturability of the final product. Cellulose (B213188) derivatives, such as ethyl cellulose (EC) and hydroxypropyl methylcellulose (B11928114) (HPMC), are commonly used for creating controlled-release matrices. mdpi.com While specific formulations combining malonanilides with these modern polymers are not extensively detailed in the available literature, the principles of formulation design suggest that such combinations could be employed to modulate drug release and improve patient compliance for future this compound-based therapeutics. mdpi.com

Table 1: Examples of Excipients in Solid Dosage Formulations

| Excipient Type | Function | Examples |

|---|---|---|

| Binders | Hold ingredients together to form a tablet. | Microcrystalline Cellulose, Polyvinylpyrrolidone (PVP) |

| Diluents (Fillers) | Increase the bulk of the formulation. | Lactose, Dicalcium Phosphate |

| Disintegrants | Help the tablet break apart in the digestive tract. | Croscarmellose Sodium, Sodium Starch Glycolate |

| Lubricants | Reduce friction during tablet manufacturing. | Magnesium Stearate, Stearic Acid |

This table provides a general overview of excipient types and their functions in pharmaceutical formulations.

The this compound scaffold has been a fruitful starting point for the design and synthesis of new drug candidates targeting a variety of diseases. One of the notable areas of investigation is in the development of anticonvulsants. lookchem.com N,N'-Diphenylmalonamide, the parent this compound compound, has been identified as a precursor for preparing anticonvulsant agents. lookchem.comneu.edu.tr The synthesis of derivatives often involves the reaction of ethyl malonate with appropriately substituted anilines to generate a library of compounds for biological screening. researchgate.net

More recently, research has focused on the design of malonic acid derivatives as potent and selective inhibitors of CD73 (ecto-5'-nucleotidase). uni-bonn.deuni-leipzig.de CD73 is a crucial enzyme in cancer biology that contributes to an immunosuppressive tumor microenvironment by producing adenosine. uni-bonn.denih.gov Inhibiting CD73 is a promising strategy for cancer immunotherapy. nih.govfrontiersin.org

In one such study, a series of malonic acid non-nucleoside derivatives were designed and synthesized. The synthetic approach allowed for the exploration of structural diversity to identify compounds with significant inhibitory activity against human CD73. This process of rational drug design involves creating molecules that are complementary in shape and charge to the biological target, a principle that guides the synthesis of novel drug candidates. springernature.com The synthesis of these potential drug candidates is a multi-step process that relies on the principles of synthetic organic chemistry to build complex molecules from simpler starting materials. antheia.bio

Derivatives of this compound have demonstrated notable anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory conditions. researchgate.net The anti-inflammatory effects of these compounds are believed to stem from their ability to modulate immune responses and interfere with inflammatory pathways. frontiersin.org

Research has shown that certain this compound derivatives can inhibit the production of pro-inflammatory mediators. nih.gov The general mechanism for many anti-inflammatory drugs involves the inhibition of signaling pathways like NF-κB, which controls the expression of genes involved in inflammation. frontiersin.org While the precise mechanism for all this compound derivatives is not fully elucidated, their structural similarity to other anti-inflammatory agents suggests they may act on similar targets. The development of new anti-inflammatory drugs is a significant area of research, with a focus on targeting key components of the inflammatory response, such as inflammasomes. hudson.org.au

The therapeutic potential of this compound derivatives is underscored by the broad utility of anti-inflammatory agents in treating a wide range of diseases, from autoimmune disorders to neurodegenerative conditions and cancer. frontiersin.orghudson.org.au

Design and Synthesis of Drug Candidates

Medicinal Chemistry Methodologies

The exploration of this compound's therapeutic potential heavily relies on established and emerging medicinal chemistry methodologies. These techniques enable the rational design, synthesis, and evaluation of new chemical entities with improved efficacy and selectivity.

Drug design is a complex process that aims to create molecules that can interact with specific biological targets to produce a therapeutic effect. springernature.com A cornerstone of this process is the analysis of Structure-Activity Relationships (SAR) and Structure-Affinity Relationships (SARf). openaccessjournals.comdrugdesign.org These analyses explore how modifications to the chemical structure of a compound influence its biological activity and binding strength to its target. openaccessjournals.comnih.gov

The study of this compound derivatives as CD73 inhibitors provides a clear example of SARf in action. By systematically altering the substituents on the phenyl rings of the this compound scaffold, researchers can probe the interactions between the inhibitor and the enzyme's binding site. uni-bonn.deuni-leipzig.de This iterative process of design, synthesis, and testing allows for the optimization of compounds to achieve high potency and selectivity. drugdiscoverynews.com For instance, the introduction of specific functional groups might lead to new hydrogen bonds or van der Waals interactions with the protein, thereby increasing binding affinity. drugdesign.org The ultimate goal is to develop a detailed understanding of the molecular requirements for potent inhibition, which can guide the design of superior drug candidates. acs.org

Table 2: Key Concepts in Structure-Affinity Relationships

| Concept | Description | Relevance to this compound Drug Design |

|---|---|---|

| Pharmacophore | The three-dimensional arrangement of essential features that enable a molecule to exert a particular biological effect. | Identifying the key functional groups on the this compound scaffold responsible for binding to a target like CD73. |

| Binding Affinity (Ki) | A measure of the strength of the binding interaction between a ligand (drug) and its receptor. | Quantitatively assesses how structural changes in this compound derivatives impact their potency as inhibitors. |